p-Coumaryl alcohol, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Coumaryl alcohol, (Z)-: is a naturally occurring phenolic compound found in plants. It is a colorless crystalline substance that is soluble in alcohol and ether but nearly insoluble in water . This compound is a significant component of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is known for its biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Natural Extraction: p-Coumaryl alcohol can be extracted from plants using acidic solvents like acidic methanol.

Chemical Synthesis: It can also be synthesized chemically by reacting catechol acid with aldehydes or anhydrides.

Industrial Production Methods: Industrial production of p-Coumaryl alcohol primarily involves the extraction from lignin-rich biomass. The process includes:

Biomass Pretreatment: The plant material is pretreated to break down the cell walls and release lignin.

Lignin Extraction: Acidic solvents are used to extract lignin from the pretreated biomass.

Purification: The extracted lignin is purified to isolate p-Coumaryl alcohol.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Coumaryl alcohol can undergo oxidation reactions to form various products, including p-coumaric acid.

Reduction: It can be reduced to form p-coumaryl aldehyde.

Polymerization: This compound can polymerize to form lignin, a complex biopolymer.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride are used.

Polymerization: Enzymes such as laccases and peroxidases catalyze the polymerization process.

Major Products:

Oxidation: p-Coumaric acid.

Reduction: p-Coumaryl aldehyde.

Polymerization: Lignin.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Coumaryl alcohol is used as a building block in the synthesis of various aromatic compounds .

Biology: It plays a crucial role in plant biology by contributing to the structural integrity of cell walls and providing resistance against microbial attacks .

Medicine: Due to its antioxidant, antibacterial, and anti-inflammatory properties, p-Coumaryl alcohol is being researched for potential therapeutic applications .

Industry: In the industrial sector, p-Coumaryl alcohol is used as a fragrance and flavor enhancer . It is also being explored for its potential in producing bio-based materials .

Wirkmechanismus

p-Coumaryl alcohol exerts its effects through various mechanisms:

Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative damage to cells.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.

Anti-inflammatory Activity: It modulates inflammatory pathways, reducing inflammation.

Molecular Targets and Pathways:

Antioxidant Pathways: It interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

Antibacterial Pathways: It targets bacterial cell wall components, leading to cell lysis.

Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Coniferyl Alcohol: Another monolignol involved in lignin biosynthesis.

Sinapyl Alcohol: A monolignol that differs in its methoxylation pattern.

Uniqueness: p-Coumaryl alcohol is unique due to its specific role in forming H-lignin units, which are less methoxylated compared to G-lignin (coniferyl alcohol) and S-lignin (sinapyl alcohol) . This distinct structure contributes to its unique biological activities and applications .

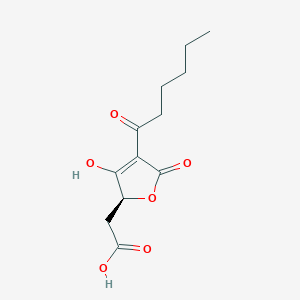

Eigenschaften

CAS-Nummer |

124076-60-4 |

|---|---|

Molekularformel |

C9H10O2 |

Molekulargewicht |

150.17 g/mol |

IUPAC-Name |

4-[(Z)-3-hydroxyprop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |

InChI-Schlüssel |

PTNLHDGQWUGONS-UPHRSURJSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C\CO)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CCO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)